3-(Propan-2-yl)-1,4-diazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKXSIOJGWJYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propan 2 Yl 1,4 Diazepan 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Diazepanone Core
A logical retrosynthetic analysis of the 3-(propan-2-yl)-1,4-diazepan-2-one structure suggests several key disconnections to arrive at simpler, readily available starting materials. The primary bonds for disconnection are the amide bond within the seven-membered ring and the C-N bonds.
One common strategy involves the disconnection of the amide bond, leading to a linear amino acid precursor. This approach often utilizes the cyclization of a protected N-(2-aminoethyl)amino acid derivative. For the target molecule, this would involve a derivative of valine or a related amino acid to introduce the isopropyl group at the α-position to the carbonyl group.
Another powerful approach is the disconnection of one of the C-N bonds of the ethylenediamine (B42938) moiety. This can lead to a strategy involving the reaction of an α,β-unsaturated carbonyl compound with a diamine, or the alkylation of a suitable amine with a halo-functionalized amino acid derivative. A particularly effective method for constructing the 1,4-diazepan-2-one (B1253349) core involves the intramolecular cyclization of a precursor derived from an amino acid and an aziridine (B145994) or a related three-membered ring.
A key retrosynthetic approach for 3-substituted-1,4-diazepan-2-ones, including the isopropyl derivative, starts from a suitable α-amino acid. For instance, (S)-valine can serve as a chiral pool starting material to introduce the isopropyl group with a defined stereochemistry. The synthesis can proceed through the formation of an N-protected amino aldehyde or amino ketone, which then undergoes a reductive amination with a protected ethylenediamine, followed by cyclization.
A summary of potential retrosynthetic disconnections is presented below:
| Disconnection Strategy | Precursors | Key Reactions |
| Amide Bond Disconnection | N-(2-aminoethyl)valine derivative | Intramolecular amidation/lactamization |
| C-N Bond Disconnection (1) | α,β-unsaturated ester and ethylenediamine | Michael addition followed by lactamization |
| C-N Bond Disconnection (2) | Valine derivative and a C2-bifunctional electrophile | Sequential N-alkylation and cyclization |
| Reductive Amination | N-protected valinal (B13919145) and ethylenediamine derivative | Reductive amination, deprotection, and cyclization |
These strategies provide a flexible toolbox for chemists to approach the synthesis of the target molecule, with the choice of a specific route often depending on the desired stereochemical outcome and the availability of starting materials.
Development of Stereoselective Synthetic Routes to this compound
The presence of a stereocenter at the C-3 position necessitates the development of stereoselective synthetic routes to obtain enantiomerically pure this compound. This has been addressed through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.
The synthesis of chiral diazepanones often relies on the use of starting materials from the chiral pool, such as amino acids. For instance, the synthesis of enantiopure 3-substituted-1,4-diazepan-2-ones can be achieved by starting with an enantiomerically pure α-amino acid. vt.edu The inherent chirality of the amino acid is carried through the synthetic sequence to establish the stereocenter in the final product.
Another powerful technique is the "memory of chirality" (MOC) approach. vt.eduresearchgate.net In this strategy, a transient, axially chiral enolate is generated from a chiral precursor. Even though the original stereocenter is temporarily destroyed, the conformational preference of the enolate dictates the stereochemical outcome of a subsequent alkylation reaction. researchgate.net This has been successfully applied to the synthesis of quaternary 1,4-benzodiazepin-2-ones and could be a viable strategy for the enantioselective synthesis of this compound by alkylation of a suitable precursor. researchgate.net
The use of chiral auxiliaries is a classic and effective method for asymmetric synthesis. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical course of a reaction, and then subsequently removed. While not explicitly reported for this compound, this approach is a well-established strategy for the synthesis of chiral heterocycles.
Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Several catalytic methods have been explored for the synthesis of chiral diazepanones and related heterocycles.
Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the synthesis of enantioenriched gem-disubstituted diazepanones. nih.govresearchgate.netcaltech.edu This reaction can achieve high yields and enantioselectivities, offering a route to diazepanones with stereodefined quaternary centers. nih.gov While this specific reaction creates a quaternary center, the underlying principles of using chiral ligands to control the stereochemistry of C-C bond formation are applicable to the synthesis of 3-substituted diazepanones.
Biocatalysis has also been successfully employed for the asymmetric synthesis of chiral 1,4-diazepanes. Imine reductases (IREDs) have been used for the intramolecular asymmetric reductive amination of aminoketone precursors to afford chiral 1,4-diazepanes with high enantiomeric excess. acs.orgresearchgate.netmdpi.comresearchgate.net Both (R)- and (S)-selective IREDs have been identified and engineered to improve their catalytic efficiency. acs.orgresearchgate.net This biocatalytic approach represents a green and efficient method for constructing the chiral diazepane core. researchgate.net Furthermore, transaminases have been utilized in a biocatalytic cascade for the synthesis of optically active piperazinones and 1,4-diazepanones in aqueous media under mild conditions. researchgate.net
A summary of catalysts and their performance in related syntheses is provided in the table below:
| Catalyst/Enzyme | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| (S)-(CF₃)₃-t-BuPHOX/Pd | Decarboxylative Asymmetric Allylic Alkylation | Allylic enol carbonate of a diazepanone | gem-disubstituted diazepanone | up to 95% | nih.gov |
| Imine Reductase (IRED) from Leishmania major (mutant) | Intramolecular Asymmetric Reductive Amination | Aminoketone | (R)-1,4-diazepane derivative | >99% | acs.orgresearchgate.net |
| Imine Reductase (IRED) from Micromonospora echinaurantiaca | Intramolecular Asymmetric Reductive Amination | Aminoketone | (S)-1,4-diazepane derivative | >99% | acs.orgresearchgate.net |
| Transaminase | Biocatalytic Transamination/Cyclization | N-(2-oxopropyl) amino acid ester | Optically active 1,4-diazepanone | Not specified | researchgate.net |
Green Chemistry Principles in the Synthesis of the Compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.comresearchgate.nettsijournals.comnih.gov The synthesis of this compound can be made more sustainable by considering aspects such as atom economy, the use of greener solvents, and the implementation of sustainable catalysis. mdpi.comresearchgate.nettsijournals.comnih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govresearchgate.netjocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. jocpr.com The development of catalytic, one-pot, and multicomponent reactions for the synthesis of N-heterocycles is a key strategy to improve atom economy. thieme-connect.com
The choice of solvent is another critical factor in the greenness of a synthetic process. mdpi.comtsijournals.com Traditional volatile organic solvents (VOCs) are often toxic and contribute to air pollution. tsijournals.com There is a growing trend towards the use of greener solvents such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. tsijournals.com Several syntheses of N-heterocycles have been successfully carried out in aqueous media. mdpi.comtsijournals.com Bio-derived solvents, such as glycerol (B35011) and ethyl lactate, also offer a more sustainable alternative to conventional organic solvents. researchgate.net
Sustainable catalysis focuses on the use of catalysts that are environmentally benign, reusable, and highly efficient. Biocatalysis, as discussed in the previous section, is a prime example of sustainable catalysis. acs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net Enzymes operate under mild conditions in aqueous environments and can be highly selective, reducing the need for protecting groups and minimizing waste. researchgate.net
Modern Approaches to Cyclic Amide Synthesis and Functionalization
The formation of cyclic amides, particularly medium-sized rings like diazepanones, presents unique synthetic challenges. Recent advancements have centered on innovative cyclization strategies and methods for introducing substituents with high selectivity.
Ring-Closing Reactions and Cyclization Strategies for Diazepanones
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated diazepinones. nih.gov This method often involves the use of a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts, to facilitate the cyclization of a diallylic precursor. nih.govnih.gov For instance, a diallylurea can be protected and then subjected to RCM to form the protected diazepinone ring in high yield. nih.gov Subsequent deprotection affords the free diazepinone. nih.gov The efficiency of the RCM step can be optimized by screening various catalysts and adjusting catalyst loading. nih.gov
Alternative cyclization strategies include intramolecular C-H arylation reactions, which have been successfully applied to the synthesis of tricyclic benzoimidazodiazepine derivatives. unimi.it Palladium-catalyzed intramolecular Buchwald-Hartwig amination is another widely used method for constructing the 1,4-benzodiazepin-2,5-dione scaffold. unimi.it Additionally, Lewis acid-mediated cyclization of cyanoamidine intermediates provides a distinct route to related nucleobase structures. escholarship.org The Beckmann rearrangement has also been explored as a potential pathway for the synthesis of lactams and diazepanones. researchgate.net
The synthesis of the specific target molecule, this compound, would likely involve the cyclization of a precursor containing the propan-2-yl group at the appropriate position. One plausible approach involves the reaction of a suitably substituted diamine with a carboxylic acid derivative under conditions that promote amide bond formation and subsequent cyclization. Amide condensation reactions, utilizing reagents like DCC, EDCI, or HATU, are common methods for preparing amide bonds in a mild and efficient manner.
Table 1: Comparison of Ring-Closing Strategies for Diazepanone Synthesis
| Strategy | Catalyst/Reagent | Key Features | Reported Yields |
| Ring-Closing Metathesis (RCM) | Ruthenium catalysts (e.g., Grubbs', Hoveyda-Grubbs') | High efficiency, applicable to unsaturated systems. nih.govnih.gov | High |
| Intramolecular C-H Arylation | Pd(OAc)2 | Forms tricyclic derivatives. unimi.it | Moderate to Good |
| Buchwald-Hartwig Amination | Palladium catalysts | Widely used for 1,4-benzodiazepin-2,5-diones. unimi.it | Good to Excellent |
| Lewis Acid-Mediated Cyclization | Lewis acids | Forms nucleobase structures from cyanoamidines. escholarship.org | Varies |
| Amide Condensation | DCC, EDCI, HATU | Mild conditions, common for amide bond formation. | Good to High |
Selective Functionalization of the 1,4-Diazepan-2-one Core
Once the 1,4-diazepan-2-one core is assembled, selective functionalization is crucial for introducing desired substituents and modulating the molecule's properties.
Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been reported as a method to introduce gem-disubstituted groups onto the 1,4-diazepan-5-one (B1224613) scaffold. nih.gov This reaction proceeds with high yield and enantioselectivity, offering a route to chiral diazepanone derivatives. nih.gov The choice of protecting group on the lactam nitrogen and the solvent have been shown to be critical for achieving high enantioselectivity. nih.gov
Functionalization can also be achieved through N-acylation followed by C-acylation to introduce various electrophiles. nih.gov For instance, the commercially available lactam can be N-acylated, followed by C-acylation with allyl cyanoformate. nih.gov The resulting intermediate can then be functionalized with a range of electrophiles. nih.gov
Selective debenzoylation under basic conditions, followed by reduction, can yield a diazepane with a free secondary amine, which can then undergo further reactions like nucleophilic aromatic substitution. nih.gov This allows for the attachment of various aryl groups. A final coupling with a benzoyl chloride derivative can then complete the synthesis of a functionalized diazepanone. nih.gov
Furthermore, direct C-H functionalization strategies are gaining prominence. For example, a meta-selective ruthenium-catalyzed alkylation followed by photocatalyzed protodecarboxylation or silver-mediated fluorodecarboxylation can introduce methyl or fluoromethyl groups at the meta position of an aromatic ring attached to the diazepanone core. rsc.org
Table 2: Key Functionalization Reactions for the 1,4-Diazepan-2-one Core
| Reaction | Reagents/Catalysts | Purpose | Key Features |
| Asymmetric Allylic Alkylation | Palladium catalyst | Introduction of gem-disubstituted groups. nih.gov | High yield and enantioselectivity. nih.gov |
| N- and C-Acylation | Acyl chlorides, allyl cyanoformate | Introduction of various functional groups. nih.gov | Stepwise functionalization. nih.gov |
| Nucleophilic Aromatic Substitution | Aryl bromides | Attachment of aryl groups. nih.gov | Requires a free amine on the diazepane ring. nih.gov |
| Direct C-H Alkylation | Ruthenium catalyst, photocatalyst | Site-selective introduction of alkyl groups. rsc.org | Late-stage functionalization. rsc.org |
Advanced Spectroscopic Elucidation of 3 Propan 2 Yl 1,4 Diazepan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments would be employed to assign all proton and carbon signals and establish the connectivity of the 3-(Propan-2-yl)-1,4-diazepan-2-one molecule.
Based on the structure, the following hypothetical ¹H and ¹³C NMR data are predicted. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups. The protons of the isopropyl group are expected to be diastereotopic due to the chirality of the adjacent C3 carbon, leading to distinct signals for the two methyl groups.
Predicted ¹H and ¹³C NMR Data
| Atom Name | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C2 (C=O) | - | - | ~175 |
| C3 | ~3.5 | dd | ~65 |
| C5 | ~3.2 & ~3.0 | m | ~50 |
| C6 | ~2.0 | m | ~30 |
| C7 | ~3.4 & ~3.1 | m | ~45 |
| C8 (CH-isopropyl) | ~2.2 | m | ~30 |
| C9 (CH₃-isopropyl) | ~0.9 | d | ~18 |
| C10 (CH₃-isopropyl) | ~1.0 | d | ~19 |
| N1-H | ~7.5 | br s | - |
| N4-H | ~2.5 | br s | - |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Multi-dimensional NMR experiments are indispensable for confirming the atomic connectivity established by one-dimensional NMR. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the C3 proton and the isopropyl methine proton (H8), as well as between H8 and the two isopropyl methyl groups (H9 and H10). It would also map out the spin systems within the diazepane ring, showing correlations between H5/H6 and H6/H7. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the unambiguous assignment of each carbon atom that bears protons, confirming the assignments made in the ¹H and ¹³C spectra.
Correlations from the isopropyl methyl protons (H9, H10) to the C3 and C8 carbons.
A correlation from the C3 proton to the carbonyl carbon (C2).
Correlations from the protons on C5 and C7 to adjacent carbons within the ring, confirming the diazepane structure.
Predicted Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Atom(s) | Correlation Type |
| COSY | H3 | H8 | ³J (H-C-C-H) |
| H8 | H9, H10 | ³J (H-C-C-H) | |
| H5 | H6 | ³J (H-C-C-H) | |
| H6 | H7 | ³J (H-C-C-H) | |
| HSQC | H3 | C3 | ¹J (C-H) |
| H5 | C5 | ¹J (C-H) | |
| H6 | C6 | ¹J (C-H) | |
| H7 | C7 | ¹J (C-H) | |
| H8 | C8 | ¹J (C-H) | |
| H9, H10 | C9, C10 | ¹J (C-H) | |
| HMBC | H3 | C2, C5, C8 | ²J, ³J |
| H5 | C3, C7 | ²J, ³J | |
| H7 | C5, C2 | ²J, ³J | |
| H9, H10 | C3, C8 | ³J, ²J |
Solid-State NMR for Conformational and Supramolecular Studies
While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the crystalline state. nih.goviastate.edu For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. nih.govnih.gov These techniques could reveal the presence of multiple conformations of the flexible seven-membered ring within the crystal lattice or distinguish between different polymorphic forms. nih.govipb.pt Furthermore, ssNMR is highly sensitive to intermolecular interactions, making it an excellent tool for studying the hydrogen-bonding networks that are likely to be present in the solid state. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Probing
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes and intermolecular interactions. ksu.edu.saedinst.com
Analysis of Carbonyl Vibrations and Amide Bond Character
The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band). pg.edu.pllibretexts.org For a seven-membered lactam ring, this band typically appears in the region of 1650-1680 cm⁻¹. udel.eduyoutube.com The exact position is sensitive to the ring strain and electronic environment. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character and weakens the C=O bond, lowering its stretching frequency compared to a ketone. pg.edu.pl
Investigation of Hydrogen Bonding Networks
In the condensed phase, the N-H groups of the diazepane ring are expected to participate in intermolecular hydrogen bonding. This will be evident in the IR spectrum, where the N-H stretching vibrations will appear as broad bands, typically in the 3200-3400 cm⁻¹ region. udel.edu The degree of broadening and the shift to lower frequency compared to a free N-H stretch (around 3500 cm⁻¹) can provide qualitative information about the strength of the hydrogen-bonding network. The N-H bending vibration (Amide II band) is also expected in the 1510-1570 cm⁻¹ range. libretexts.org
Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| ~3300 | N-H stretch (H-bonded) | Amide/Amine | Strong, Broad | Medium |
| 2960-2850 | C-H stretch | Aliphatic (ring & isopropyl) | Medium-Strong | Medium-Strong |
| ~1670 | C=O stretch (Amide I) | Lactam | Very Strong | Medium |
| ~1550 | N-H bend (Amide II) | Lactam | Medium | Weak |
| 1470-1430 | C-H bend | CH₂, CH₃ | Medium | Medium |
| 1300-1100 | C-N stretch | Amide/Amine | Medium | Weak |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and deducing its structure based on fragmentation patterns. For this compound (C₈H₁₆N₂O), the molecular weight is 156.23 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. nih.govresearchgate.net The most likely fragmentation pathways would involve the cleavage of the isopropyl group and the rupture of the diazepane ring. A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. rsc.orglibretexts.org
Plausible Fragmentation Pathways:
Loss of the isopropyl group: A primary fragmentation would be the loss of a propyl radical (•C₃H₇) or propene (C₃H₆), leading to fragment ions at m/z 113 or a rearranged ion.
Ring Cleavage: The seven-membered ring could undergo various cleavages. A characteristic fragmentation of cyclic diamides involves the rupture of the amide bond and subsequent cleavages of the ring structure. nih.govresearchgate.net
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen at position 4 is another plausible pathway.
Predicted Mass Spectrometry Fragments
| m/z | Possible Fragment Ion | Origin |
| 157 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 156 | [M]⁺˙ | Molecular Ion (EI) |
| 113 | [M - C₃H₇]⁺ | Loss of isopropyl radical |
| 85 | [C₄H₇N₂O]⁺ | Ring cleavage fragment |
| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.
In the analysis of this compound, an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The expected protonated molecule [M+H]⁺ would be observed, and its exact mass would be measured. The theoretical exact mass of the protonated molecule can be calculated based on its molecular formula, C₈H₁₆N₂O.
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Theoretical [M+H]⁺ (m/z) | 157.1335 |
| Observed [M+H]⁺ (m/z) | 157.1332 |
| Mass Accuracy (ppm) | -1.9 |
| Ionization Mode | ESI-Positive |
The close agreement between the observed and theoretical mass, with a mass accuracy of -1.9 ppm, would provide strong evidence for the elemental composition of C₈H₁₇N₂O⁺ for the protonated molecule, thereby confirming the molecular formula of the neutral compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation
Tandem Mass Spectrometry (MS/MS) provides further structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
For this compound, the protonated molecule ([M+H]⁺, m/z 157.1335) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ions would correspond to the loss of specific neutral fragments from the parent molecule. A plausible fragmentation pathway would involve the initial loss of the isopropyl group, followed by cleavages within the diazepanone ring.
Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |
| 157.1 | 114.1 | 43.0 | Loss of the isopropyl radical |
| 157.1 | 86.1 | 71.0 | Cleavage of the diazepanone ring |
| 114.1 | 71.1 | 43.0 | Further fragmentation of the ring |
The observation of these characteristic fragment ions would allow for the confirmation of the presence of the isopropyl substituent and the core 1,4-diazepan-2-one (B1253349) structure.
Chiroptical Spectroscopy for Stereochemical Assignment of the Chiral Center
Due to the presence of a stereocenter at the C3 position, this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of the chiral center.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
For this compound, the amide chromophore within the diazepanone ring is the primary contributor to the CD spectrum in the far-UV region (typically 190-250 nm). The two enantiomers would exhibit mirror-image CD spectra. A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer would correspond to a negative Cotton effect for the other. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be assigned.
Table 3: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-isomer | ~220 | Positive |
| (S)-isomer | ~220 | Negative |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analog of CD spectroscopy, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides a wealth of stereochemical information from the vibrational transitions of a chiral molecule.
The VCD spectrum of this compound would show characteristic bands corresponding to the stretching and bending vibrations of its functional groups, such as the C=O and N-H stretches of the amide group and the C-H stretches of the alkyl groups. As with CD, the two enantiomers would display mirror-image VCD spectra. The combination of a rich VCD spectrum with density functional theory (DFT) calculations of the predicted spectra for each enantiomer provides a powerful and reliable method for the unambiguous assignment of the absolute configuration.
Table 4: Hypothetical Key Vibrational Circular Dichroism Bands for an Enantiomer of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | VCD Sign |
| ~3300 | N-H stretch | +/- |
| ~2960 | C-H stretch | -/+ |
| ~1650 | C=O stretch | +/- |
The specific signs of the VCD bands would be opposite for the other enantiomer, allowing for a definitive stereochemical assignment.
Computational Chemistry and Theoretical Studies of 3 Propan 2 Yl 1,4 Diazepan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 3-(propan-2-yl)-1,4-diazepan-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and compute key electronic descriptors. researchgate.netepstem.net
These calculations yield insights into the molecule's stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
Furthermore, DFT allows for the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to the sites of potential intermolecular interactions. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and the nature of bonding within the molecule. researchgate.net
Table 1: Illustrative Calculated Electronic Properties for this compound using DFT
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |
The seven-membered 1,4-diazepan-2-one (B1253349) ring is conformationally flexible and can adopt several arrangements, most notably chair and boat conformations. researchgate.net The presence of the isopropyl substituent at the C3 position introduces significant steric considerations that influence the relative stability of these conformers.
Computational methods are used to perform a systematic search of the conformational space to identify stable isomers. organicchemistrytutor.com By calculating the single-point energy of each optimized conformer, an energy landscape can be constructed, revealing the global minimum energy structure and the energy barriers between different conformations. nih.govyoutube.com Staggered conformations, where bulky groups are positioned to minimize steric hindrance, are generally more stable than eclipsed conformations. organicchemistrytutor.commasterorganicchemistry.com For the diazepanone ring, specific chair, twist-chair, boat, and twist-boat conformations are analyzed. The relative stability is dictated by a combination of torsional strain from bond eclipsing and steric strain from the bulky isopropyl group interacting with other parts of the ring. masterorganicchemistry.com
Table 2: Illustrative Relative Energies of Diazepanone Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Chair (Isopropyl Equatorial) | 0.0 (Global Minimum) | Isopropyl group is in a sterically favorable position. |
| Chair (Isopropyl Axial) | +2.5 | Increased steric strain due to axial isopropyl group. |
| Twist-Chair | +1.8 | Intermediate between chair and boat. |
Quantum chemical calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. epstem.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net Theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be compared with experimental data to confirm the molecular structure.
IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations produce a set of normal modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR spectrum. nih.gov Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. epstem.net Key predicted frequencies include the C=O stretching of the amide, N-H stretching, and various C-H and C-N vibrational modes.
Table 3: Predicted Spectroscopic Data for this compound
| Type | Atom/Group | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
|---|---|---|
| ¹³C NMR | C=O (Amide Carbonyl) | ~175 |
| ¹³C NMR | CH (Isopropyl) | ~35 |
| ¹H NMR | NH (Amide) | ~7.5 |
| ¹H NMR | CH (Isopropyl) | ~2.8 |
| IR | N-H Stretch | ~3350 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govrsc.org
MD simulations are particularly useful for exploring the dynamic transitions between different conformations of the flexible diazepanone ring. nih.gov Starting from a low-energy conformation, the simulation can track the molecule's trajectory over nanoseconds or longer, revealing the pathways and frequencies of conformational changes, such as chair-to-boat interconversions. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time can indicate the stability of the starting conformation and whether the molecule explores other conformational states. acs.org These simulations provide a more complete picture of the molecule's behavior at a given temperature than the static energy landscape alone.
The conformation and stability of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent (e.g., a box of water molecules) surrounding this compound. This allows for the study of specific solute-solvent interactions, such as hydrogen bonds between the amide N-H and C=O groups and water molecules. These interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase. Analyzing the radial distribution functions and the number of hydrogen bonds over the course of the simulation provides quantitative insight into the structure and stability of the solvation shell.
Molecular Modeling and Docking Studies for Interaction Principles
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target. These methods are fundamental in understanding the principles that govern molecular recognition.
Investigation of Putative Ligand-Target Binding Modes and Complementarities
While specific docking studies on this compound are not extensively reported in the public domain, the binding modes of structurally related 1,4-diazepan-2-one derivatives have been investigated against various biological targets. These studies reveal common interaction patterns that are likely applicable to the title compound.
For instance, in studies of 6-hydroxy-1,4-diazepan-2-one derivatives as butyrylcholinesterase (BChE) inhibitors, key interactions were identified within the enzyme's active site. nih.gov The diazepanone ring itself can participate in significant binding events. The carbonyl group at the 2-position is capable of forming hydrogen bonds, sometimes water-mediated, with amino acid residues like threonine. nih.gov The nitrogen atoms within the diazepine (B8756704) ring can also act as hydrogen bond acceptors or donors, depending on their substitution and the protonation state of the surrounding microenvironment.
Furthermore, the substituent at the 3-position, in this case, the propan-2-yl group, plays a crucial role in defining the binding specificity and affinity. This hydrophobic isopropyl group would likely occupy a hydrophobic pocket within a target protein, forming van der Waals interactions with nonpolar amino acid residues. The conformational flexibility of the seven-membered diazepine ring allows the isopropyl group to orient itself optimally within such a pocket. cdnsciencepub.comacs.org
In the context of GABAA receptors, a common target for benzodiazepine-related structures, different binding modes have been proposed. nih.gov It is plausible that this compound could adopt a conformation that allows for key interactions with residues in the α+/γ2– interface, a known binding site for benzodiazepines. nih.gov
A summary of potential interactions based on studies of analogous compounds is presented in the table below.
| Interaction Type | Potential Interacting Group on Compound | Putative Interacting Residues in Target |
| Hydrogen Bonding | Carbonyl oxygen at C2 | Threonine, Serine |
| Hydrogen Bonding | Diazepine ring nitrogens | Aspartate, Glutamate, Serine |
| Hydrophobic Interactions | Propan-2-yl group at C3 | Leucine, Isoleucine, Valine, Phenylalanine |
| van der Waals Forces | Diazepine ring scaffold | Alanine, Glycine |
Structure-Based Design Principles for Analogues (Focus on core principles, not drug outcomes)
The 1,4-diazepan-2-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for various receptors. cdnsciencepub.com Computational studies are instrumental in guiding the rational design of analogues based on this core. The primary goal is to enhance binding affinity and selectivity by modifying the scaffold to achieve better complementarity with the target's binding site.
One key principle is scaffold-based design , where the diazepanone ring is used as a central core to which different functional groups are attached. researchgate.net This approach was successfully used in the design of MraY inhibitors, where key structural fragments required for biological activity were introduced onto an enantiopure diazepanone core. researchgate.netnih.gov For this compound, analogues could be designed by modifying the substituents at the N1 and N4 positions, as well as exploring alternative groups at the C3 position.
Another principle is fragment-based design . Here, computational methods can be used to identify small molecular fragments that bind to specific subpockets of a target. These fragments can then be linked to the diazepanone core to create more potent and selective ligands.
Conformational constraint is also a critical design principle. The seven-membered diazepine ring can adopt various conformations, such as boat-like or twist-chair forms. researchgate.net Introducing substituents or fusing other rings to the diazepanone scaffold can restrict its conformational flexibility, locking it into a bioactive conformation that fits optimally into the target's binding site. acs.org This can lead to a significant improvement in binding affinity.
The table below outlines some core principles for the structure-based design of analogues.
| Design Principle | Approach | Rationale |
| Scaffold Hopping | Replacing the diazepanone core with other heterocyclic systems while maintaining key pharmacophoric features. | To explore new chemical space and improve properties like synthetic accessibility or patentability. |
| Substituent Modification | Systematically altering the size, polarity, and electronic properties of the propan-2-yl group and substituents on the nitrogen atoms. | To optimize interactions with specific subpockets of the target binding site. |
| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physicochemical properties. | To improve pharmacokinetic properties or reduce potential metabolic liabilities without losing binding affinity. |
| Conformational Restriction | Introducing rigidifying elements, such as double bonds or fused rings, to the diazepanone scaffold. | To reduce the entropic penalty of binding by pre-organizing the molecule in its bioactive conformation. |
In Silico Prediction of Reaction Mechanisms and Transition States
For the synthesis of the 1,4-diazepan-2-one ring, which typically involves a cyclization reaction, DFT calculations could be employed to compare different possible cyclization pathways. This would involve identifying the transition state for each step and calculating the corresponding energy barrier. The pathway with the lowest energy barrier would be predicted as the most favorable.
Furthermore, computational studies on the ring inversion of 1,4-benzodiazepin-2-ones have been performed using DFT. acs.org These studies accurately reproduce experimentally determined inversion barriers and provide insights into the effect of substituents on the conformational dynamics of the seven-membered ring. acs.org Similar computational approaches could be applied to this compound to understand its conformational preferences and the energy barriers associated with ring flipping. This information is crucial as the conformation of the ring can influence both its reactivity and its biological activity.
The introduction of the propan-2-yl group at the C3 position could also be studied computationally. For example, if this group is introduced via an alkylation reaction, DFT calculations could model the reaction pathway, identify the transition state, and predict the stereochemical outcome of the reaction.
Mechanistic Investigations of Biochemical Interactions in Vitro of 3 Propan 2 Yl 1,4 Diazepan 2 One
Enzyme Kinetic Analysis and Modes of Inhibition (In Vitro)
There is no published data on the enzyme kinetic analysis of 3-(Propan-2-yl)-1,4-diazepan-2-one.
Steady-State Kinetic Studies for Determination of K_m, V_max, and Inhibition Constants (K_i)
No studies were found that determined the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), or inhibition constants (K_i) for this compound with any enzyme.
Characterization of Reversible (Competitive, Non-competitive, Uncompetitive, Mixed) and Irreversible Inhibition
Information detailing whether this compound acts as a reversible or irreversible inhibitor is not available. aklectures.com Consequently, there is no characterization of its potential mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition. aklectures.com
Time-Dependent and Metabolism-Dependent Inhibition Studies (In Vitro)
No in vitro studies on the time-dependent or metabolism-dependent inhibition potential of this compound have been reported. Such studies are crucial for understanding if the compound's inhibitory effects change over a pre-incubation period or if its metabolites are responsible for any observed inhibition. evotec.comnih.govbioivt.com
Biochemical Target Identification and Characterization (In Vitro)
The specific biochemical targets of this compound have not been identified in the public domain.
Development and Validation of Mechanistic Assays
Without an identified target, no specific mechanistic assays for this compound have been developed or validated.
Biophysical Techniques for Molecular Interaction Analysis
There are no reports on the use of biophysical techniques, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, to analyze the molecular interactions of this compound with any biological target.
Elucidation of Structure-Activity Relationships (SAR) at the Molecular Interaction Level
A review of available scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for this compound. The broader class of 1,4-benzodiazepines has been the subject of extensive SAR studies, which have established general principles for activity. For example, it is known that an electronegative substituent at the 7-position of the fused benzene (B151609) ring generally enhances anxiolytic activity. gpatindia.com Modifications at the 3-position of the diazepine (B8756704) ring can also significantly impact potency and metabolic stability. gpatindia.comsemanticscholar.org
While general SAR principles for related benzodiazepine (B76468) and diazepanone classes exist, specific data tables and detailed research findings concerning the influence of the 3-propan-2-yl substituent on the molecular interactions of the 1,4-diazepan-2-one (B1253349) scaffold are not available. Research into related structures, such as 2,7-diaryl- gpatindia.comchemisgroup.us-diazepan-5-ones, has shown that introducing alkyl groups at the 3-position can influence biological activities, though these are structurally distinct from the compound . tandfonline.com
Without experimental data from binding assays, enzymatic assays, or computational modeling specific to this compound, no data tables or detailed findings on its structure-activity relationships can be presented.
The 1,4 Diazepan 2 One Scaffold in Chemical Space Exploration
Historical Context and Evolution of Diazepanone Scaffolds in Molecular Diversity
The journey of diazepanone scaffolds in molecular diversity is intrinsically linked to the development of benzodiazepines. The 1,4-benzodiazepine (B1214927) scaffold is recognized as a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets, leading to a wide range of therapeutic applications. nih.govnih.gov This class of compounds, which incorporates a fused benzene (B151609) ring into the diazepanone structure, has been extensively developed for treatments targeting the central nervous system, including therapies for anxiety and insomnia. nih.gov
The evolution from these well-established benzodiazepines to more diverse and novel diazepanone-based structures has been driven by the need for new chemical entities with improved properties and the exploration of new biological targets. nih.gov The semi-rigid and compact nature of the diazepine (B8756704) ring, combined with the potential for multiple points of substitution, makes it an attractive starting point for creating large and diverse libraries of compounds for drug screening. nih.govnih.gov
Early synthetic work on related scaffolds, such as the 1,4-diazepan-2-one (B1253349) moiety of the natural product liposidomycins, has also contributed to the understanding and synthetic accessibility of these ring systems. rsc.orgrsc.org The development of multicomponent reactions (MCRs) has further accelerated the ability to generate diverse 1,4-benzodiazepine scaffolds in a more efficient manner than traditional multi-step syntheses. nih.govnih.gov This has opened up avenues for exploring a wider chemical space around the diazepanone core.
Computational and Knowledge-Based Scaffold Hopping Strategies Utilizing the Diazepanone Core
Scaffold hopping is a computational strategy used in drug design to identify novel molecular frameworks that can mimic the biological activity of a known active compound. The 1,4-diazepan-2-one core, and more broadly the benzodiazepine (B76468) scaffold, has been a subject of such computational explorations to discover new chemotypes for various biological targets.
Application of Pharmacophore Models in Scaffold Design
Pharmacophore modeling is a key computational tool that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. For scaffolds like the 1,4-diazepan-2-one, pharmacophore models can be generated based on known active ligands. These models then serve as templates to search for new scaffolds that can present the same pharmacophoric features in a similar spatial orientation.
The design of novel endothelin (ET) receptor antagonists, for example, was inspired by the structure of a known antagonist and utilized a 1,3,4,5-tetrahydro-1H-benzo[e] rsc.orgCurrent time information in Bangalore, IN.diazepin-2-one scaffold. acs.orgacs.org This suggests a process where the key interaction points of the known drug were likely mapped onto the new diazepinone scaffold to guide the design of new potent compounds.
Algorithmic Approaches for Scaffold Generation and Analysis
Various computational algorithms are employed to generate and analyze new molecular scaffolds. These can range from simple rule-based transformations to more complex methods that explore virtual chemical space. The goal is to identify novel and synthetically feasible scaffolds that fit a predefined pharmacophore or have desirable physicochemical properties.
The development of new synthetic methodologies, such as palladium-catalyzed cyclizations, allows for the creation of diverse substituted 1,4-benzodiazepines. mdpi.com Computational analysis of the potential products from such reactions can help in prioritizing synthetic efforts towards compounds with a higher likelihood of biological activity. Furthermore, the analysis of large compound libraries reveals that currently available compounds only cover a small fraction of the possible drug-like chemical space, highlighting the need for new scaffolds like those based on the 1,4-diazepan-2-one core to explore new biological targets. nih.gov
Design Principles for Diversifying the 1,4-Diazepan-2-one Scaffold
The versatility of the 1,4-diazepan-2-one scaffold lies in its potential for diversification at multiple positions, allowing for the fine-tuning of its biological activity and physicochemical properties.
Introduction of Variation Points and Functional Groups
The 1,4-diazepan-2-one ring system has several positions where different substituents can be introduced, creating points of variation. These include the nitrogen atoms at positions 1 and 4, and the carbon atoms of the diazepine ring. For instance, in the synthesis of analogs of liposidomycins, key structural fragments were introduced onto an enantiopure diazepanone core through reactions like reductive amination, esterification, and glycosylation. researchgate.net
The nitrogen atoms of the diazepane ring can undergo nucleophilic substitution, which allows for the attachment of a wide variety of functional groups. smolecule.com The biological activity of benzodiazepine derivatives is highly dependent on the nature and conformation of the substituents on the 1,4-diazepine ring, as well as the presence of hydrogen bond donors and acceptors. nih.gov
Chemical Space Expansion through Scaffold Decoration
Scaffold decoration refers to the process of adding various chemical moieties to a core scaffold to explore the surrounding chemical space and optimize interactions with a biological target. The development of one-pot multicomponent reactions has significantly enhanced the ability to decorate the 1,4-benzodiazepine scaffold with a wide range of substituents in a few synthetic steps. nih.govnih.gov
For example, a one-pot synthetic method for indole (B1671886)/pyrrole-fused 1,4-diazepanone scaffolds has been developed, which allows for the creation of highly substituted and complex heterocyclic systems. acs.org This approach expands the chemical space accessible from the diazepanone core, leading to novel structures with potentially new biological activities. The synthesis of 3-oxo-1,4-diazepine-5-carboxamides through sequential Ugi four-component reactions followed by cyclization is another example of how complex and diverse molecules can be generated from a basic scaffold. researchgate.net
Below is a table summarizing examples of substituted diazepanone and benzodiazepine derivatives and their significance in scaffold diversification.
| Compound/Scaffold Class | Key Substituents/Modifications | Significance in Diversification | Reference(s) |
| 1,4-Dimethyl-1,4-diazepan-2-one | Methyl groups at N1 and N4 | Central feature of liposidomycins, demonstrating the scaffold's presence in natural products. | rsc.orgrsc.org |
| 1,3,4,5-Tetrahydro-1H-benzo[e] rsc.orgCurrent time information in Bangalore, IN.diazepin-2-one derivatives | Various substituents on the benzo and diazepine rings | Led to the discovery of potent dual ETA/ETB receptor antagonists. | acs.orgacs.org |
| Indole/pyrrole-fused 1,4-diazepanones | Fused indole or pyrrole (B145914) rings | Creates highly substituted, polycyclic systems, expanding structural diversity. | acs.org |
| 3-Oxo-1,4-diazepine-5-carboxamides | Carboxamide group at C5 | Generated through multicomponent reactions, showcasing rapid access to functionalized diazepines. | researchgate.net |
Utility of Diazepanone Derivatives as Molecular Building Blocks in Complex Organic Synthesis
The 1,4-diazepan-2-one core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a structurally significant and versatile scaffold in organic synthesis. Its derivatives, such as 3-(Propan-2-yl)-1,4-diazepan-2-one , serve as valuable molecular building blocks for the construction of more complex chemical entities with potential applications in medicinal chemistry and materials science. bldpharm.com The strategic placement of functional groups on the diazepanone ring allows for a wide range of chemical transformations, making it an attractive starting point for synthesizing diverse molecular architectures.
The utility of this scaffold is evident in its application in the synthesis of peptidomimetics, where the diazepanone ring is incorporated into peptide backbones to act as a conformational constraint. conicet.gov.ar This is particularly important in drug design, as controlling the three-dimensional shape of a peptide can enhance its binding affinity and biological activity. For instance, solid-phase synthesis techniques have been developed to create fused 1,4-diazepanone systems within a peptide sequence. This involves the acid-mediated, tandem N-acyliminium ion cyclization–nucleophilic addition reaction of protected N-oxoalkyl-derivatized peptides. conicet.gov.ar The choice of lineal precursors is crucial; N-(3-oxo-propyl)-derivatives have been shown to successfully form the desired fused seven-membered ring system. conicet.gov.ar
Furthermore, diazepanone derivatives are key intermediates in the total synthesis of complex natural products. A notable example is the synthesis of the core structure of liposidomycins and caprazamycins, a class of potent nucleoside-type antibiotics. acs.orgrsc.org The synthesis of the diazepanone moiety of these antibiotics requires precise stereochemical control. rsc.org Researchers have explored various strategies to construct this core, including the intramolecular opening of an oxirane ring and carbene insertion reactions. acs.org One successful approach involves the reductive amination of an α-ribosylamino acid with an amino aldehyde, followed by a peptidic coupling reaction to form the seven-membered ring. benthamdirect.com These synthetic routes underscore the importance of diazepanone building blocks in accessing biologically active natural products that are otherwise difficult to obtain.
The development of novel synthetic methodologies continues to expand the utility of diazepanone derivatives. One-step, transition-metal-free cyclization reactions have been devised for the efficient preparation of monocyclic 1,4-diazepinones from 1-azadienes and α-halogenoacetamides. researchgate.net This method demonstrates high tolerance for various functional groups on both reactants, allowing for the creation of a diverse library of diazepanone derivatives.
The table below summarizes various synthetic strategies that utilize diazepanone derivatives as building blocks for more complex molecules.
| Building Block/Precursor | Synthetic Strategy | Resulting Complex Molecule | Reference |
| N-(3-Oxo-propyl)-derivatized peptides | Tandem N-acyliminium ion cyclization–nucleophilic addition | Fused 1,4-diazepanone peptidomimetics | conicet.gov.ar |
| Epoxy amide derived from uridine | Intramolecular oxirane ring opening or carbene insertion | 2''-epi-Diazepanone core of liposidomycins and caprazamycins | acs.org |
| 1-Azadienes and α-halogenoacetamides | Domino aza-Michael/SN2 cyclization | Monocyclic 1,4-diazepinones | researchgate.net |
| α-Ribosylamino acid and amino aldehydes | Reductive amination followed by peptidic coupling | Ribosyl-diazepanone core of liposidomycins | benthamdirect.com |
| 1,1,1-Trichloro-4-phenylbutan-2-ol and N-benzyl-1,3-propylenediamine | Jocic-type reaction | 1-Benzyl-3-phenethyl-1,4-diazepan-2-one | rsc.org |
These examples highlight the strategic importance of the 1,4-diazepan-2-one scaffold. Its derivatives are not merely simple heterocyclic compounds but are enabling tools for chemists to explore new regions of chemical space and construct intricate molecules with significant functional properties.
Q & A
Q. What in silico tools optimize the synthesis of this compound analogs for high-throughput screening?
- Methodological Answer : Combine retrosynthetic software (e.g., CASP or AiZynthFinder) with docking studies to prioritize analogs with predicted bioactivity. Use robotic platforms for parallel synthesis, monitoring reactions via inline FTIR. For scale-up, apply QbD principles to identify critical process parameters (CPPs) using DoE (e.g., Box-Behnken designs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
